molecular formula C25H26N2O4S B7463583 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide

Cat. No. B7463583
M. Wt: 450.6 g/mol
InChI Key: PCQXLIYKPUSYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide, commonly known as MPSPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the sulfonamide class of compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of MPSPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. MPSPB has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. In addition, MPSPB has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MPSPB has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPSPB has been shown to inhibit the growth and migration of cancer cells. MPSPB has also been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using MPSPB in lab experiments include its unique structure, which makes it a promising candidate for drug development. In addition, MPSPB has been shown to have anticancer and anti-inflammatory properties, which makes it a potential therapy for various diseases. However, the limitations of using MPSPB in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. In addition, the safety and toxicity of MPSPB have not been fully evaluated, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of MPSPB. One direction is to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize its synthesis to achieve higher yields and purity. In addition, future studies could focus on evaluating the safety and toxicity of MPSPB in vivo. Overall, MPSPB is a promising compound with potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of MPSPB involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield MPSPB. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

MPSPB has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been evaluated for its ability to inhibit the growth of various cancer cell lines. In addition, MPSPB has been evaluated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18-8-9-19(24(28)26-17-25(14-15-25)20-6-4-3-5-7-20)16-23(18)32(29,30)27-21-10-12-22(31-2)13-11-21/h3-13,16,27H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQXLIYKPUSYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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